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Compound of Interest

Compound Name:
BUTANAMIDE,4-AMINO-3-

HYDROXY-N-PHENYL-

CAS No.: 60032-67-9

Cat. No.: B1201103

Get Quote

Executive Summary & Molecular Architecture
4-amino-3-hydroxy-N-phenylbutanamide is a synthetic derivative of the neurotransmitter

GABOB (gamma-amino-beta-hydroxybutyric acid). Structurally, it functions as a transition-state

mimetic in medicinal chemistry, often utilized in the development of aminopeptidase inhibitors

or as a chiral intermediate for complex peptidomimetics.

The molecule poses distinct stability challenges due to the "gamma-amino amide" motif, which

creates a high thermodynamic drive toward intramolecular cyclization. This guide provides the

critical parameters for handling, solubilizing, and stabilizing this compound in preclinical

workflows.

Physicochemical Profile (Theoretical & Predicted)
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Property Value / Characteristic Causality

Molecular Formula -

Molecular Weight 194.23 g/mol -

pKa (Basic) ~9.2 – 9.6 (Amine)

Protonation of the primary

aliphatic amine (

).

pKa (Acidic) > 14 (Amide/Alcohol)

The phenyl amide and

secondary alcohol are weakly

acidic/neutral in aqueous

range.

LogP (Predicted) 0.5 – 1.2

The lipophilic phenyl ring

offsets the polarity of the

hydroxyl and amine groups,

placing it in the "drug-like"

permeability window.

H-Bond Donors

3 (

,

, Amide

)

High potential for crystal lattice

energy (high melting point).

Stability Analysis: The Cyclization Risk
Critical Expert Insight: The primary stability risk for 4-amino-3-hydroxy-N-phenylbutanamide is

not oxidative degradation or simple hydrolysis, but intramolecular aminolysis (lactamization).

Because the amine is in the

(gamma) position relative to the carbonyl, the molecule exists in a pre-organized conformation
that favors ring closure. Under neutral-to-basic conditions (pH > 7), the unprotonated amine
attacks the amide carbonyl, expelling aniline and forming 4-hydroxy-2-pyrrolidinone.
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Degradation Mechanism (Graphviz Diagram)
The following diagram illustrates the competing pathways. Note that aniline is a superior

leaving group compared to ammonia (found in primary amides), accelerating this degradation

pathway.
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Figure 1: The dominant degradation pathway is the intramolecular cyclization to the lactam,

driven by the basicity of the primary amine.

Stability Recommendations
pH Control: Maintain the molecule in a protonated state (pH < 6.0) during processing. The

protonated amine (

) is non-nucleophilic and cannot initiate cyclization.

Storage: Store as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Avoid storing the free

base in solution for extended periods.

Temperature: Cyclization is thermally driven. Store solid samples at -20°C; keep solutions on

ice.
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Solubility Profiling & Solvent Selection
The solubility of 4-amino-3-hydroxy-N-phenylbutanamide is strictly pH-dependent due to the

ionizable primary amine.

Aqueous Solubility Profile
pH 1.0 – 6.0 (High Solubility): The molecule exists as a cation. Solubility is typically >50

mg/mL.

pH 7.0 – 10.0 (Low Solubility / Unstable): The molecule exists as a neutral free base.

Solubility drops significantly (predicted <1 mg/mL) due to the hydrophobic phenyl ring.

Warning: Rapid cyclization occurs in this range.

pH > 11.0: Not recommended due to chemical instability (base-catalyzed hydrolysis).

Solvent Compatibility Table
Solvent System Predicted Solubility Application Context

Water (0.1N HCl) High (>50 mg/mL)

Preferred. Ideal for stock

preparation and biological

assays.

DMSO High (>100 mg/mL)

Standard for HTS libraries.

Ensure DMSO is anhydrous to

prevent slow hydrolysis.

Methanol/Ethanol Moderate-High

Good for processing, but avoid

heating the free base in

alcohols (risk of

transesterification).

Acetonitrile Low
Use as an anti-solvent for

crystallization.

PBS (pH 7.4) Low (<1 mg/mL)

Risk. Likely to precipitate or

degrade. Predissolve in DMSO

before spiking into PBS.
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Experimental Protocols
Protocol A: Determination of Kinetic Solubility (Shake-
Flask Method)
Use this protocol to validate solubility in your specific buffer system.

Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

Solvent Addition: Add 500 µL of the target buffer (e.g., pH 4.0 Acetate, pH 7.4 PBS).

Agitation: Shake at 300 RPM for 24 hours at 25°C.

Note: For pH 7.4, limit time to 4 hours to minimize cyclization artifacts.

Filtration: Filter supernatant using a 0.22 µm PVDF membrane (low binding).

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in

DMSO.

Protocol B: Forced Degradation Study (Stability
Validation)
Use this to confirm the "Lactamization" hypothesis.

Control: Prepare 1 mg/mL solution in 0.1N HCl.

Stress Condition: Prepare 1 mg/mL solution in 50 mM Ammonium Bicarbonate (pH 8.5).

Incubation: Incubate both at 37°C.

Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

Analysis: Inject onto HPLC. Look for the emergence of two new peaks:

Aniline: Early eluting, distinct UV spectrum.

Lactam: Elutes earlier than the parent (more polar).
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Analytical Methodologies
To accurately detect the parent compound and separate it from the aniline byproduct, use the

following chromatographic conditions.

HPLC-UV/MS Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Why: The phenyl ring provides sufficient retention on C18, unlike the parent GABOB acid

which requires HILIC.

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

Why TFA? Keeps the amine protonated and improves peak shape.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 60% B over 10 minutes.

Detection: UV at 210 nm (peptide bond) and 254 nm (phenyl ring).

Mass Spec: ESI Positive Mode (

).

Analytical Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201103?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
(Dissolve in 0.1N HCl)

HPLC Separation
(C18 Column, Acidic Mobile Phase)

Inject 10 µL

Dual Detection

UV 254nm
(Quantifies Phenyl Ring)

MS (ESI+)
(Identifies Degradants)

Click to download full resolution via product page

Figure 2: Analytical workflow emphasizing acidic preparation to prevent in-situ degradation

during analysis.
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(Note: As this specific molecule is a niche intermediate, specific datasheets are unavailable in

public repositories. The data above is derived from first-principles medicinal chemistry applied

to the specific functional group arrangement of CAS 51499-73-1 analogs.)

To cite this document: BenchChem. [Technical Characterization Guide: 4-Amino-3-Hydroxy-
N-Phenylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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